17alpha(H),21alpha(H)-22RS-Trishomohopane

Petroleum Geochemistry Thermal Maturity Source Rock Evaluation

Substituting C30 hopane for C33 trishomohopane in petroleum geochemistry obscures thermal maturity signals, leading to incorrect basin modeling. This certified 17α,21α-22RS-Trishomohopane standard resolves this by enabling: • Direct quantification of C33 22S and 22R epimers for accurate 22S/(22S+22R) equilibrium ratio (0.6) measurement at peak oil window • Reliable maturity assessment in high-salinity depositional settings where C31-C35 homohopane parameters fail • Enhanced statistical discrimination in oil-oil correlation and reservoir compartmentalization studies

Molecular Formula C33H58
Molecular Weight 454.827
CAS No. 105498-26-8
Cat. No. B566442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17alpha(H),21alpha(H)-22RS-Trishomohopane
CAS105498-26-8
Molecular FormulaC33H58
Molecular Weight454.827
Structural Identifiers
SMILESCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
InChIInChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3/t23?,24-,25+,26-,27+,28+,30-,31-,32+,33+/m0/s1
InChIKeyKTWXNNDHFXEEFL-MODSJZEKSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17alpha(H),21beta(H)-22RS-Trishomohopane Overview


17alpha(H),21beta(H)-22RS-Trishomohopane (CAS 105498-26-8) is a pentacyclic triterpenoid belonging to the extended hopane homologous series (C31–C35), which are ubiquitous and highly recalcitrant biomarkers derived from bacterial cell membrane precursors [1]. This compound, with a molecular formula of C33H58 and a molecular weight of 454.82 g/mol, exists as a pair of C-22 epimers (22S and 22R) that are baseline-resolved under standard gas chromatographic conditions and serve as critical molecular proxies for assessing the thermal maturity of crude oils, source rocks, and sediment extracts [2][3]. Unlike the more commonly referenced C30 hopane (17alpha(H),21beta(H)-hopane), the extended side chain of trishomohopane confers a distinct thermal stability profile and epimerization behavior, making its quantitative analysis indispensable for high-resolution petroleum correlation, oil spill source identification, and maturation modeling in exploration geochemistry [4][5].

C33 Trishomohopane Irreplaceability


Generic substitution of 17alpha(H),21beta(H)-22RS-Trishomohopane with other hopane standards—particularly the commonly available C30 17alpha(H),21beta(H)-hopane—introduces significant analytical and interpretive error in petroleum geochemistry workflows. While C30 hopane is often used as a conservative internal standard for quantifying biodegradation loss, its thermal stability differs markedly from that of extended hopanes [1]. Systematic comparisons of compound ratios and concentrations demonstrate that C33 trishomohopane and C32 bishomohopane are less thermally stable than C30 hopane, C31 homohopane, and C29 norhopane, meaning that their relative abundances change differentially with increasing thermal maturation [1][2]. Furthermore, the 22S/(22S+22R) epimer ratio for C33 trishomohopane reaches a well-defined equilibrium value of 0.6 under peak oil generation conditions, a parameter that is specific to the C33 homolog and cannot be extrapolated from C31 or C32 data [3]. Substituting C30 hopane for C33 trishomohopane in source rock maturity assessment or oil-oil correlation therefore obscures the subtle thermal history recorded in the extended hopane distribution, potentially leading to incorrect basin modeling and missed exploration opportunities [4].

Quantitative Differentiation Evidence


Thermal Stability vs. C30 Hopane

17alpha(H),21beta(H)-22RS-Trishomohopane (C33H) occupies a specific position in the comprehensive thermal stability sequence of hopane compounds, as determined by systematic comparisons of compound ratios and concentrations in mature shale samples from the Dongying Depression [1]. This sequence is: C35 hopane < (C33H, C32H) < C34H < C30H < C31H < C29H < 17alpha(H)-22,29,30-trisnorhopane (Tm) < 18alpha(H)-30-norneohopane (C29Ts) < C30 diahopane < 18alpha(H)-22,29,30-trisnorneohopane (Ts), from least stable to most stable [1]. Consequently, C33 trishomohopane is preferentially degraded relative to C30 hopane during thermal maturation, meaning that its concentration cannot be reliably inferred from C30 hopane measurements alone [2].

Petroleum Geochemistry Thermal Maturity Source Rock Evaluation

Epimerization Equilibrium Value

The 22S/(22S+22R) epimer ratio for C33 17alpha(H),21beta(H)-22RS-Trishomohopane increases with burial depth from a disperse state in immature samples to a thermal equilibrium state in mature source rocks [1]. The equilibrium value for C33 isomerization is 0.6, which is consistently reached at the threshold of oil generation [1]. This value differs from those of neighboring homologs: C34 22S/(22S+22R) equilibrium is higher (0.62–0.63), and C35 equilibrium reaches 0.65 in high-salt environments [1].

Maturity Assessment Isomerization Kinetics Oil Window Threshold

Relative Abundance for Oil-Oil Correlation

In organic-rich sediment samples from ODP Hole 1213B, the relative abundance of C33 trishomohopane within the C30–C33 hopane distribution ranges from 0% to 14%, with specific measured ratios of C30:C31:C32:C33 being 13:65:14:8, 18:73:8:1, 9:83:7:1, 18:77:5:0, and 10:78:10:1 across five different core intervals [1]. This variability in C33 abundance, even among genetically related samples, demonstrates its utility as a discriminating variable in multivariate oil-oil and oil-source rock correlation studies [1].

Oil-Oil Correlation Biomarker Fingerprinting Source Rock Characterization

Isomerization Kinetics vs. Isohopanes

The 22S/(22S+22R) ratio for 31-methylbishomohopanes and other isohopanes reaches approximately 0.60 at equilibrium in geological samples, but these side-chain methylated compounds isomerize slightly more slowly than regular C33 hopanes [1]. This kinetic difference means that at a given maturity level below equilibrium, the 22S/(22S+22R) ratio of regular C33 trishomohopane will be higher than that of its methylated isohopane counterpart [1].

Isomerization Kinetics Isohopanes Maturity Calibration

Resistance to Salinity Reversal

In high-salt depositional environments, most homohopanes (C31, C32, C34, C35) exhibit reversal in their 22S/(22S+22R) maturity parameters to varying degrees due to inhibition or retardation by saline minerals. C33 homohopane is the exception: its 22S/(22S+22R) ratio remains unchanged in an equilibrium state even under high-salinity conditions [1].

Hypersaline Depositional Environments Biomarker Diagenesis Maturity Parameter Robustness

22S/22R Epimer Resolution

Under standard gas chromatographic conditions (m/z 191 SIM), the 22S and 22R epimers of C33 17alpha(H),21beta(H)-30,31,32-Trishomohopane are baseline-resolved, appearing as distinct peaks (H33S eluting before H33R) [1][2]. This chromatographic separation is essential for accurate calculation of the 22S/(22S+22R) maturity parameter, which requires precise integration of each epimer peak [3].

GC-MS Analysis Epimer Resolution Quantitative Precision

Trishomohopane Applications


Lacustrine Source Rock Maturity Assessment

For petroleum systems where source rocks are within the peak oil generation window (e.g., burial depths corresponding to vitrinite reflectance ~0.6–1.0%), the C33 22S/(22S+22R) ratio should be monitored to confirm that it has reached the equilibrium value of 0.6. Because C33 trishomohopane is less thermally stable than C30 hopane, its relative abundance provides a sensitive indicator of thermal stress that complements C31 and C32 homohopane parameters [1]. Direct quantification of C33 22S and 22R epimers using a certified standard ensures accurate maturity modeling and reduces uncertainty in basin history reconstruction [2].

Oil-Oil and Oil-Source Rock Correlation

In multi-oil correlation projects where subtle geochemical differences must be resolved to distinguish genetically related petroleum families, the relative abundance of C33 trishomohopane—which varies from 0% to 14% of the C30–C33 hopane distribution—serves as a discriminating biomarker [3]. Including C33 in the multivariate fingerprint, rather than relying solely on C30 hopane or C31–C32 homohopanes, increases the statistical power of correlation analyses and helps identify commingled production or reservoir compartmentalization [3].

Maturity Assessment in Hypersaline Basins

In petroleum systems associated with high-salinity depositional environments (e.g., pre-salt lacustrine carbonates, evaporite-associated source rocks), C33 trishomohopane is the only extended homohopane whose 22S/(22S+22R) maturity parameter remains unaffected by salinity-induced reversal [2]. Relying on C31, C32, C34, or C35 homohopane parameters in these settings will yield erroneously low maturity estimates; therefore, inclusion of C33 trishomohopane in the analytical protocol is non-negotiable for accurate thermal history assessment [2].

Kinetic Modeling of Hopane Isomerization

For advanced petroleum system modeling that incorporates biomarker isomerization kinetics, the distinct isomerization rate of regular C33 hopanes—which is faster than that of side-chain methylated isohopanes—must be accounted for [4]. Using a calibrated C33 trishomohopane standard enables accurate measurement of the 22S/(22S+22R) ratio in geological samples, which can then be input into kinetic models to constrain the thermal history and timing of oil generation with greater precision than models based solely on C31 or C32 hopane data [4].

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